molecular formula C10H13N3O B13190746 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B13190746
M. Wt: 191.23 g/mol
InChI Key: OEHJFNIGMVZRKE-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a cyclobutyl ring fused to a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one typically involves the construction of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the cyclobutyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring, provides an efficient route to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclobutyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3O/c14-10-7-4-11-5-8(7)12-9(13-10)6-2-1-3-6/h6,11H,1-5H2,(H,12,13,14)

InChI Key

OEHJFNIGMVZRKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

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